molecular formula C15H10N2O3 B2454965 1-(4-Nitrophenoxy)isoquinoline CAS No. 300396-42-3

1-(4-Nitrophenoxy)isoquinoline

Cat. No. B2454965
CAS RN: 300396-42-3
M. Wt: 266.256
InChI Key: SKZYFVSZYJKRDS-UHFFFAOYSA-N
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Description

“1-(4-Nitrophenoxy)isoquinoline” is a derivative of isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline . It consists of a benzene ring fused to a pyridine ring . Isoquinoline and its derivatives are important components of many biologically active products .


Synthesis Analysis

The synthesis of isoquinoline derivatives has been a topic of interest in organic chemistry . Various methods have been developed for the synthesis of isoquinoline and its derivatives . These include the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

Isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor . It crystallizes in the form of platelets that have a low solubility in water but dissolve well in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents .


Chemical Reactions Analysis

Isoquinoline can undergo various chemical reactions . For example, it can undergo a palladium-catalyzed coupling with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization to produce isoquinolines . It can also undergo a copper (I)-catalyzed tandem reaction with 2-bromoaryl ketones, terminal alkynes, and CH3CN to produce densely functionalized isoquinolines .


Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .

Scientific Research Applications

Metabolic Studies and Carcinogenic Properties

  • The metabolism of related compounds like 4-nitroquinoline-1-oxide, a known carcinogen, was studied, revealing an enzyme in rat liver that converts it to a more active carcinogenic form. This enzyme was found in normal liver and some hepatomas (Sugimura, Okabe, & Nagao, 1966).

Genotoxicity and Mutagenicity

  • The clastogenicity of 4-Nitroquinoline 1-oxide (4NQO), a compound structurally related to 1-(4-Nitrophenoxy)isoquinoline, is linked to cytotoxicity and varies among cell types. It is used as a positive control in genotoxicity assays due to its mutagenic and carcinogenic properties (Brüsehafer et al., 2015).

Catalysis and Synthesis

  • Isothioureas catalyze the enantioselective addition of 4-nitrophenyl esters to tetrahydroisoquinoline-derived iminium ions, a process relevant to synthetic chemistry and potentially applicable to derivatives of this compound (Arokianathar et al., 2018).

Anticancer Research

  • Derivatives of isoquinoline like isoquinoline-1-carboxaldehyde thiosemicarbazone showed significant antineoplastic activity, suggesting potential research avenues for this compound in cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).

Anti-acetylcholinesterase Activity

  • Nitro-containing tetrahydroprotoberberines, structurally related to this compound, have demonstrated potent inhibitory activity against acetylcholinesterase, suggesting potential applications in neurodegenerative diseases treatment (Huang et al., 2012).

Electronic and Photophysical Properties

  • Theoretical studies on compounds like 4-hydroxyquinazoline and their nitration process provide insights into the electronic and photophysical properties of related compounds, potentially applicable to this compound (Makhloufi et al., 2018).

Environmental Contaminant Degradation

  • A gene cluster in Rhodococcus opacus SAO101 involved in degrading p-Nitrophenol (structurally similar to this compound) suggests potential bioremediation applications (Kitagawa, Kimura, & Kamagata, 2004).

Future Directions

Isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . This suggests that there is ongoing research into the synthesis and potential applications of isoquinoline derivatives, including “1-(4-Nitrophenoxy)isoquinoline”.

properties

IUPAC Name

1-(4-nitrophenoxy)isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-17(19)12-5-7-13(8-6-12)20-15-14-4-2-1-3-11(14)9-10-16-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZYFVSZYJKRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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